

Application Notes & Protocols: 4,5-Diethyloctane as a Reference Standard in Hydrocarbon Analysis

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Compound of Interest

Compound Name: 4,5-Diethyloctane

Cat. No.: B3048293

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This document provides detailed application notes and protocols for the utilization of **4,5-diethyloctane** as a reference standard in the qualitative and quantitative analysis of hydrocarbon mixtures. Its unique branched structure and boiling point make it a suitable internal standard for gas chromatography (GC) applications, particularly in Detailed Hydrocarbon Analysis (DHA) of petroleum products.

Introduction

4,5-Diethyloctane is a saturated, branched alkane with the molecular formula $C_{12}H_{26}$. In hydrocarbon analysis, reference standards are crucial for accurate identification and quantification of components in complex mixtures such as gasoline, diesel, and other petroleum fractions.^{[1][2]} An ideal internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analytes of interest, and elutes in a region of the chromatogram that is free from interfering peaks.^{[3][4][5]} **4,5-Diethyloctane**, due to its specific retention characteristics, can serve as a valuable tool for quality control and research in the petrochemical industry.

Physicochemical Properties of 4,5-Diethyloctane

A summary of the key physicochemical properties of **4,5-diethyloctane** is presented in the table below. This data is essential for its characterization and application as a reference

standard.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆	--INVALID-LINK--
Molecular Weight	170.33 g/mol	--INVALID-LINK--
CAS Number	1636-41-5	--INVALID-LINK--
Boiling Point	197 °C	--INVALID-LINK--
Density	0.7676 g/cm ³	--INVALID-LINK--
Refractive Index	1.4290	--INVALID-LINK--

Application: Internal Standard for Detailed Hydrocarbon Analysis (DHA)

Detailed Hydrocarbon Analysis (DHA) is a gas chromatography technique used to separate and quantify individual hydrocarbon components in spark-ignition engine fuels and other petroleum products.[1][6][7][8] The use of an internal standard is critical to correct for variations in injection volume and instrument response, thereby improving the accuracy and precision of the analysis.[3][4]

Rationale for using **4,5-Diethyloctane** as an Internal Standard:

- **Elution in a Non-interfering Region:** Its boiling point and branched structure result in a retention time that typically falls in a less crowded region of the chromatogram for gasoline and similar samples.
- **Chemical Inertness:** As a saturated alkane, it is chemically inert and will not react with other components in the sample or the chromatographic system.
- **Structural Similarity:** While unique, its alkane structure is broadly representative of many components found in petroleum fractions.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Synthetic Hydrocarbon Mixture using 4,5-Diethyloctane as an Internal Standard

This protocol describes the preparation of calibration standards and the quantitative analysis of a synthetic hydrocarbon mixture by GC-FID.

1. Materials and Reagents:

- **4,5-Diethyloctane** (Internal Standard, IS), ≥99% purity
- n-Heptane, n-Octane, n-Nonane, Toluene, Ethylbenzene, m-Xylene (Analytes), ≥99% purity
- Pentane or Hexane (Solvent), HPLC grade
- Volumetric flasks (10 mL, 25 mL, 50 mL)
- Micropipettes

2. Preparation of Stock Solutions:

- **Internal Standard Stock Solution (IS Stock):** Accurately weigh approximately 100 mg of **4,5-diethyloctane** into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
- **Analyte Stock Solution (Analyte Stock):** Accurately weigh approximately 100 mg of each analyte into separate 10 mL volumetric flasks and dilute to volume with the solvent.

3. Preparation of Calibration Standards:

Prepare a series of at least five calibration standards by adding varying known amounts of the Analyte Stock solutions and a constant amount of the IS Stock solution to 10 mL volumetric flasks and diluting to volume with the solvent. A representative calibration series is outlined in the table below.

4. Sample Preparation:

Prepare the unknown sample by adding a known amount of the sample to a 10 mL volumetric flask, adding the same constant amount of the IS Stock solution as used in the calibration standards, and diluting to volume with the solvent.

5. GC-FID Conditions:

- Gas Chromatograph: Agilent 6890N or equivalent
- Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Program: 40 °C (hold for 4 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
- Carrier Gas: Helium, constant flow at 1.0 mL/min
- Injection Volume: 1 µL
- Split Ratio: 50:1

6. Data Analysis:

- Identify the peaks corresponding to the analytes and the internal standard based on their retention times.
- Integrate the peak areas for each analyte and the internal standard.
- Calculate the Response Factor (RF) for each analyte using the following equation from the calibration standards: $RF = (Area_{analyte} / Conc_{analyte}) / (Area_{IS} / Conc_{IS})$
- Calculate the average RF for each analyte across the calibration range.
- Calculate the concentration of each analyte in the unknown sample using the following equation: $Conc_{analyte} = (Area_{analyte} / Area_{IS}) * (Conc_{IS} / Avg. RF)$

Data Presentation

Table 1: Representative Calibration Data for Hydrocarbon Analysis

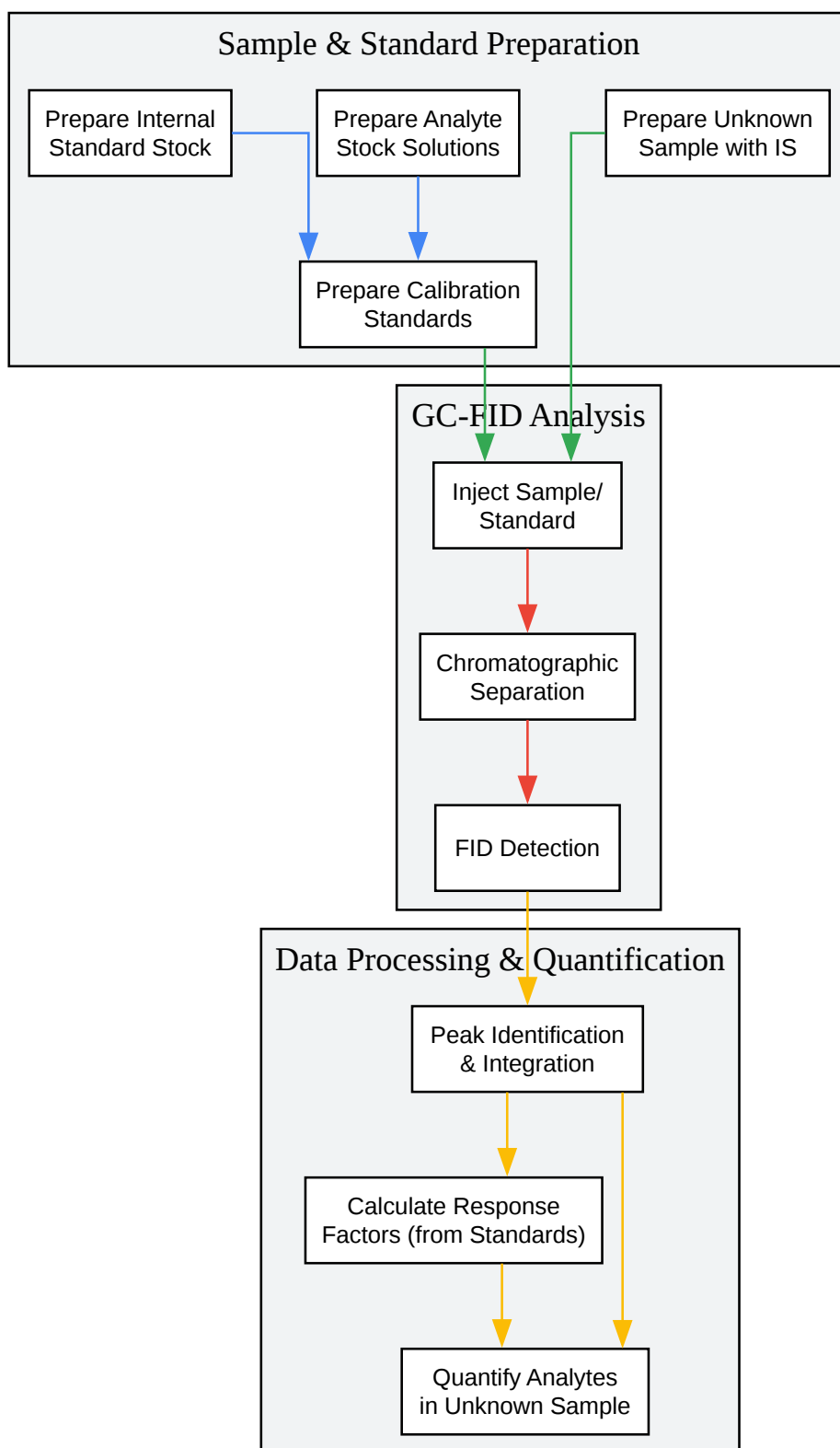
Calibration Level	Analyte Concentration (mg/mL)	IS Concentration (mg/mL)	Analyte Peak Area	IS Peak Area	Response Factor
1	10	50	12000	65000	0.92
2	25	50	31000	66000	0.94
3	50	50	63000	65500	0.96
4	75	50	95000	66500	0.95
5	100	50	128000	67000	0.96
Average	0.95				

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual response factors will vary depending on the specific instrument and conditions.

Table 2: Kovats Retention Indices for **4,5-Diethyloctane**

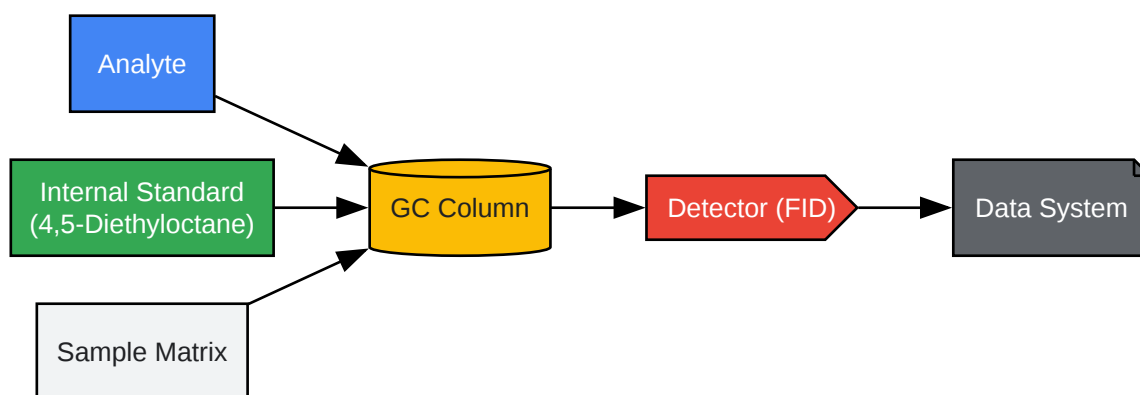
Column Type	Stationary Phase	Temperature (°C)	Kovats Index	Reference
Capillary	Squalane	100	1093	--INVALID-LINK--
Capillary	Apiezon L	100	1083	--INVALID-LINK--
Packed	SE-30	70	1096	--INVALID-LINK--
Packed	Carbowax 20M	130	1091	--INVALID-LINK--

Mandatory Visualizations



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Caption: Workflow for quantitative analysis using an internal standard.



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Caption: Logical relationship of components in GC internal standard analysis.

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